2,2-Dibutyl-1,3-propanediol dicarbamate

Catalog No.
S13619671
CAS No.
25451-44-9
M.F
C13H26N2O4
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dibutyl-1,3-propanediol dicarbamate

CAS Number

25451-44-9

Product Name

2,2-Dibutyl-1,3-propanediol dicarbamate

IUPAC Name

[2-butyl-2-(carbamoyloxymethyl)hexyl] carbamate

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C13H26N2O4/c1-3-5-7-13(8-6-4-2,9-18-11(14)16)10-19-12(15)17/h3-10H2,1-2H3,(H2,14,16)(H2,15,17)

InChI Key

JIZPWHWFDXWYMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(COC(=O)N)COC(=O)N

2,2-Dibutyl-1,3-propanediol dicarbamate is an organic compound categorized as a carbamate derivative. It features a central propane-1,3-diol backbone with two butyl groups attached at the second carbon and two carbamate functional groups. The molecular formula for this compound is C11H22N2O4C_{11}H_{22}N_{2}O_{4}, and it has a molecular weight of approximately 246.31 g/mol. This compound is recognized for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

  • Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to yield 2,2-Dibutyl-1,3-propanediol and carbamic acid.
  • Oxidation: Strong oxidizing agents can oxidize the compound to form corresponding carbonyl compounds.
  • Substitution: The carbamate group can undergo nucleophilic substitution reactions where it is replaced by other nucleophiles such as amines or alcohols under mild conditions.

Common Reagents and Conditions

  • Hydrolysis: Acidic or basic conditions with water.
  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

  • From hydrolysis: 2,2-Dibutyl-1,3-propanediol and carbamic acid.
  • From oxidation: Corresponding carbonyl compounds.
  • From substitution: Various substituted carbamates depending on the nucleophile used.

The biological activity of 2,2-Dibutyl-1,3-propanediol dicarbamate has been investigated for its potential protective effects on enzymes and proteins. Its mechanism of action may involve forming covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can influence various biochemical pathways and cellular processes, making it a candidate for further research in medicinal chemistry.

The synthesis of 2,2-Dibutyl-1,3-propanediol dicarbamate typically involves the reaction of 2,2-Dibutyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as pyridine. The reaction occurs under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride:

2 2 Dibutyl 1 3 propanediol+Carbamoyl chloride2 2 Dibutylpropane 1 3 diyldicarbamate+HCl\text{2 2 Dibutyl 1 3 propanediol}+\text{Carbamoyl chloride}\rightarrow \text{2 2 Dibutylpropane 1 3 diyldicarbamate}+\text{HCl}

On an industrial scale, continuous flow processes are utilized for production. This method employs packed bed reactors where reactants are continuously fed into the system while products are removed simultaneously. This approach enhances control over reaction conditions and improves yields.

The applications of 2,2-Dibutyl-1,3-propanediol dicarbamate span several domains:

  • Organic Synthesis: Acts as a reagent for preparing other carbamate derivatives.
  • Biology: Investigated for its potential use as a protective agent for enzymes and proteins.
  • Medicine: Explored for application in drug delivery systems due to its ability to form stable complexes with various drugs.
  • Industry: Utilized in producing polymers and coatings because it can form stable films.

Research into the interaction of 2,2-Dibutyl-1,3-propanediol dicarbamate with biological molecules has shown that it can affect enzyme activity through covalent bonding with active sites. This characteristic makes it valuable in studies aimed at understanding enzyme inhibition and modification mechanisms.

Several compounds share structural similarities with 2,2-Dibutyl-1,3-propanediol dicarbamate:

Compound NameStructure Description
2,2-Dimethyl-1,3-propanediol dicarbamateSimilar structure but with methyl groups instead of butyl groups.
2,2-Diethyl-1,3-propanediol dicarbamateSimilar structure but with ethyl groups instead of butyl groups.

Uniqueness

The uniqueness of 2,2-Dibutyl-1,3-propanediol dicarbamate lies in its longer butyl chains compared to similar compounds. These longer alkyl chains enhance its solubility and reactivity while influencing interactions with other molecules. This characteristic is particularly advantageous in applications involving hydrophobic coatings or drug delivery systems where enhanced stability and bioavailability are desired.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.18925731 g/mol

Monoisotopic Mass

274.18925731 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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